ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate
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Overview
Description
Ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate is a complex organic compound characterized by the presence of a pyrazole ring substituted with chloro and difluoromethoxy groups
Preparation Methods
The synthesis of ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of chloro and difluoromethoxy substituents. The final step involves esterification to introduce the ethyl propanoate moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups may enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate can be compared with similar compounds such as:
Ethyl 3-chloro-4-(difluoromethoxy)benzoate: Similar in structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole: Lacks the ethyl propanoate moiety, which may affect its solubility and reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds
Properties
Molecular Formula |
C22H19ClF4N2O4 |
---|---|
Molecular Weight |
486.8 g/mol |
IUPAC Name |
ethyl 3-[4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C22H19ClF4N2O4/c1-2-31-17(30)11-12-29-20(14-5-9-16(10-6-14)33-22(26)27)18(23)19(28-29)13-3-7-15(8-4-13)32-21(24)25/h3-10,21-22H,2,11-12H2,1H3 |
InChI Key |
KSKMROHQZAHASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)OC(F)F)Cl)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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